1-Benzylazetidine-3-carbaldehyde

Ring Strain Reactivity Heterocycle

1-Benzylazetidine-3-carbaldehyde (CAS 1528276-79-0, molecular formula C₁₁H₁₃NO, molecular weight 175.23 g/mol) is a four-membered saturated nitrogen heterocycle (azetidine) bearing an N-benzyl protecting group and a reactive aldehyde substituent at the 3-position. The compound belongs to the azetidine class, characterized by significant ring strain (experimentally determined at 25.2 kcal/mol) that imparts unique reactivity distinct from larger-ring analogs such as pyrrolidine (5.8 kcal/mol) and piperidine (~0 kcal/mol).

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B12977042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylazetidine-3-carbaldehyde
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=CC=CC=C2)C=O
InChIInChI=1S/C11H13NO/c13-9-11-7-12(8-11)6-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2
InChIKeyCPKVKAQAEHSZTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzylazetidine-3-carbaldehyde (CAS 1528276-79-0): A Key N-Benzyl Azetidine-3-carbaldehyde Building Block for Azetidine Scaffold Synthesis


1-Benzylazetidine-3-carbaldehyde (CAS 1528276-79-0, molecular formula C₁₁H₁₃NO, molecular weight 175.23 g/mol) is a four-membered saturated nitrogen heterocycle (azetidine) bearing an N-benzyl protecting group and a reactive aldehyde substituent at the 3-position . The compound belongs to the azetidine class, characterized by significant ring strain (experimentally determined at 25.2 kcal/mol) that imparts unique reactivity distinct from larger-ring analogs such as pyrrolidine (5.8 kcal/mol) and piperidine (~0 kcal/mol) [1]. It serves primarily as a versatile synthetic intermediate in medicinal chemistry, enabling Wittig olefination, reductive amination, and oxidation-to-carboxylic acid transformations that lead to biologically active azetidine-3-carboxylic acid derivatives, including S1P5 receptor modulators [2].

Why Generic Substitution Fails: The N-Benzyl Group Cannot Be Interchanged with N-Benzhydryl, N-Benzoyl, or N-Boc Analogs Without Altering Synthetic Route and Downstream Compatibility


The N-benzyl substituent on 1-benzylazetidine-3-carbaldehyde occupies a strategic position that determines the compound's synthetic trajectory and deprotection compatibility. Unlike the N-benzhydryl analog (which requires hydrogenolysis under similar conditions but introduces steric bulk that can reduce subsequent reaction yields by up to 30%, with reported yields of only 56.9% for the benzhydryl aldehyde synthesis versus 82.8% overall for the benzyl route) [1], the N-benzoyl analog (which necessitates harsher acidic or basic hydrolysis incompatible with many functional groups), or the N-Boc analog (acid-labile and unsuitable for sequences requiring acidic conditions) [2], the N-benzyl group enables mild, chemoselective hydrogenolytic deprotection using Pd/C and H₂ at ambient temperature and pressure, while offering an optimal balance of steric accessibility and protecting group stability for multi-step synthetic sequences [1]. Furthermore, the ring strain inherent to the azetidine core (25.2 kcal/mol) differentiates it fundamentally from pyrrolidine (5.8 kcal/mol) and piperidine (~0 kcal/mol) analogs, enabling unique ring-expansion and ring-opening reactivity that cannot be replicated by larger N-heterocycles [3].

Quantitative Differentiation Evidence: 1-Benzylazetidine-3-carbaldehyde vs. Closest Azetidine-3-carbaldehyde Analogs


Ring Strain Differential: Azetidine Core (25.2 kcal/mol) vs. Pyrrolidine (5.8 kcal/mol) and Piperidine (~0 kcal/mol)

The azetidine ring in 1-benzylazetidine-3-carbaldehyde possesses an experimentally measured ring strain energy of 25.2 kcal/mol, which is over four-fold higher than the pyrrolidine ring strain of 5.8 kcal/mol and essentially infinite relative to the strain-free piperidine system [1]. This elevated strain energy directly translates into enhanced reactivity for ring-opening, ring-expansion, and nucleophilic ring-opening reactions that are inaccessible or significantly slower with pyrrolidine or piperidine analogs. The strain is comparable to that of aziridine (26.7 kcal/mol), yet azetidines exhibit physical properties (e.g., pKₐ ~11.3) more akin to pyrrolidines than aziridines, providing a unique reactivity-selectivity balance [1].

Ring Strain Reactivity Heterocycle

Synthetic Efficiency: 1-Benzylazetidine-3-carbaldehyde via Wittig Route Achieves 82.8% Overall Yield and >98% Purity, Outperforming the 1-Benzhydryl Analog (56.9% Yield)

Patent CN110437118A describes a process wherein 1-benzylazetidine-3-one undergoes Wittig reaction with methoxymethyltriphenylphosphonium chloride at 0–10 °C to generate 1-benzylazetidine-3-carbaldehyde, followed by oxidation to the carboxylic acid. The overall two-step yield is 82.8% with final product purity >98% [1]. In contrast, the synthesis of 1-benzhydrylazetidine-3-carbaldehyde via a multi-step protocol starting from azetidine-3-carboxylic acid derivatives and benzhydryl protection is reported to yield 56.9% for the benzhydryl aldehyde intermediate [2]. This 25.9 percentage point yield advantage for the N-benzyl route translates to significantly lower cost of goods in multi-gram to kilogram scale syntheses.

Synthetic Yield Process Chemistry Azetidine

Deprotection Orthogonality: N-Benzyl Hydrogenolysis vs. N-Benzoyl Hydrolysis vs. N-Boc Acidolysis — Process Compatibility Advantage

The N-benzyl group of 1-benzylazetidine-3-carbaldehyde can be selectively removed by catalytic hydrogenolysis (Pd/C, H₂, 1–10 bar, 30–60 °C, in methanol or THF) without affecting the aldehyde functionality or the azetidine ring integrity [1]. This is documented in the final step of azetidine-3-carboxylic acid synthesis wherein N-benzylazetidine-3-carboxylic acid undergoes clean hydrogenolysis in ethanol at 40 °C under 2 MPa H₂ [2]. In comparison, N-benzoylazetidine-3-carbaldehyde requires strongly acidic or basic hydrolytic conditions that are incompatible with the acid/base-sensitive aldehyde group. N-Boc-azetidine-3-carbaldehyde is labile under the acidic conditions required for Boc removal, risking premature aldehyde protonation and side reactions. N-Benzhydryl analogs also undergo hydrogenolysis but require harsher conditions due to steric shielding by the two phenyl rings, increasing the risk of azetidine ring hydrogenolysis as a competing pathway [1].

Protecting Group Hydrogenolysis Orthogonal Deprotection

Metabolic Stability Advantage of the Azetidine Core over Pyrrolidine and Piperidine in Drug Discovery Contexts

A systematic study by Melnykov et al. (2023) evaluated intrinsic microsomal clearance (CLint) across a matched series of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives. The study demonstrated that azetidine-containing compounds exhibited high metabolic stability, with all compounds except the 3,3-difluoroazetidine derivative showing low intrinsic clearance in human liver microsome assays [1]. While this study did not specifically test 1-benzylazetidine-3-carbaldehyde itself, the azetidine core conferred consistently favorable metabolic stability compared to the corresponding pyrrolidine and piperidine analogs across the evaluated series. The four-membered ring imparts conformational rigidity and reduced lipophilicity (calculated LogP for 1-benzylazetidine-3-carbaldehyde is approximately 1.0 [2]) compared to larger-ring analogs, factors associated with improved metabolic stability.

Metabolic Stability Microsomal Clearance Drug Discovery

Direct Precursor to Pharmacologically Active S1P5 Receptor Modulators — Differentiated from 1-Benzoyl and 1-Boc Analogs Not Claimed in the Same Patent Space

Patent ZA201105323B (Abbott Laboratories) explicitly claims 1-benzylazetidine-3-carboxylic acid derivatives as agonists and antagonists of the sphingosine-1-phosphate receptor 5 (S1P5), with therapeutic indications including neuropathic pain and neurodegenerative disorders [1]. 1-Benzylazetidine-3-carbaldehyde is the direct synthetic precursor to these claimed carboxylic acid derivatives via oxidation. The N-benzyl substitution is explicitly required in the patent claims; neither N-benzoyl nor N-Boc azetidine-3-carboxylic acid derivatives are claimed in this patent family, indicating that the N-benzyl group is critical for S1P5 receptor binding affinity. This receptor is an emerging target in CNS drug discovery following the clinical validation of S1P receptor modulation by approved drugs such as fingolimod and siponimod [2].

S1P5 Receptor Neuropathic Pain Patent

Optimal Application Scenarios for 1-Benzylazetidine-3-carbaldehyde Based on Quantitative Differentiation Evidence


Multi-Gram Synthesis of Azetidine-3-carboxylic Acid via Wittig–Oxidation–Hydrogenolysis Sequence

The established patent process (CN110437118A) using 1-benzylazetidine-3-carbaldehyde as the key intermediate enables production of azetidine-3-carboxylic acid in 82.8% overall yield with >98% purity [1]. The N-benzyl group is removed in the final step by mild hydrogenolysis (Pd/C, H₂, 40 °C, 2 MPa, ethanol). This compares favorably to alternative routes that require harsher deprotection conditions or produce lower yields. The process is demonstrated at multi-gram scale and is suitable for kilogram-scale manufacture, making this building block the preferred starting material for industrial production of azetidine-3-carboxylic acid, a core scaffold for S1P receptor modulators and other azetidine-containing drug candidates.

Synthesis of S1P5 Receptor Agonists and Antagonists for Neuropathic Pain Drug Discovery

Patent ZA201105323B (Abbott Laboratories) explicitly claims 1-benzylazetidine-3-carboxylic acid derivatives as S1P5 receptor modulators [2]. The aldehyde oxidation product — 1-benzylazetidine-3-carboxylic acid — serves as the direct precursor to the claimed pharmacologically active compounds. Research groups targeting S1P5 for neuropathic pain or neurodegenerative disease should procure 1-benzylazetidine-3-carbaldehyde rather than N-benzoyl or N-Boc analogs, as the N-benzyl substitution is integral to the pharmacophore and the patent-protected chemical space.

Ring-Expansion Chemistry Exploiting 25.2 kcal/mol Azetidine Ring Strain for Pyrrolidine Synthesis

The high ring strain of the azetidine core (25.2 kcal/mol vs. 5.8 kcal/mol for pyrrolidine) [3] enables unique ring-expansion reactions that convert the four-membered ring into functionalized pyrrolidines. 1-Benzylazetidine-3-carbaldehyde, with its aldehyde handle for further functionalization, is an ideal substrate for strain-driven ring-expansion methodologies. The N-benzyl group provides a stable protecting group during the expansion step and can be subsequently removed or retained depending on the target molecule requirements.

PROTAC Linker Construction via Reductive Amination at the Aldehyde Handle

The aldehyde group at the 3-position of the azetidine ring enables reductive amination with amine-containing linkers or payloads, a key transformation in PROTAC (PROteolysis TArgeting Chimera) construction [4]. The azetidine ring's conformational rigidity (puckered geometry with bond angles 10–20° out of planarity) [3] provides defined spatial orientation of the linker attachment point, which can be advantageous for optimizing the ternary complex geometry required for efficient ubiquitination. Compared to flexible-chain aldehyde linkers, the azetidine scaffold offers reduced entropic penalty upon target engagement.

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